molecular formula C20H28N2OS B12522809 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- CAS No. 654058-98-7

1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-

Cat. No.: B12522809
CAS No.: 654058-98-7
M. Wt: 344.5 g/mol
InChI Key: LQBATIMZEVUCML-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- (hereafter referred to as the "target compound") is a pyrazole derivative featuring a cyclohexylmethyl group at position 1 and a 4-(methylthio)phenyl substituent at position 5 of the pyrazole core. Pyrazole-based compounds are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Properties

CAS No.

654058-98-7

Molecular Formula

C20H28N2OS

Molecular Weight

344.5 g/mol

IUPAC Name

3-[1-(cyclohexylmethyl)-5-(4-methylsulfanylphenyl)pyrazol-3-yl]propan-1-ol

InChI

InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3

InChI Key

LQBATIMZEVUCML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)CCCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazole Derivatives

Pyrazole synthesis typically relies on cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 1H-Pyrazole-3-propanol , key challenges include:

  • Regioselective control to position substituents at the 1-, 3-, and 5-positions.
  • Introduction of the propanol side chain at the 3-position.
  • Functionalization with cyclohexylmethyl and 4-(methylthio)phenyl groups.

Hydrazine-Carbonyl Condensation

A foundational approach involves reacting hydrazines with β-keto esters or α,β-unsaturated ketones. For example:

  • β-Keto esters (e.g., ethyl acetoacetate) react with substituted hydrazines to form pyrazoles.
  • Trichloromethyl enones undergo regioselective cyclization with arylhydrazines to yield 3-carboxyalkylpyrazoles.

Specific Synthesis Protocols

Two-Step Cyclocondensation and Functionalization (Patent CN103275010A)

This method emphasizes a two-step process for structurally related pyrazoles:

Step 1: Formation of Intermediate III
  • Reactants :
    • Compound IV (tert-butyloxycarbonyl-protected precursor)
    • Phenylhydrazine
    • Solvent: C1–C6 fatty alcohols (e.g., ethanol)
    • Dehydrating agent: Anhydrous Na₂SO₄ or MgSO₄
  • Conditions : Reflux at 75–85°C for 2–3 hours.
  • Outcome : Intermediate III (yield: ~90%) after solvent removal.
Step 2: Cyclization with Lawesson’s Reagent
  • Reactants :
    • Intermediate III
    • Lawesson’s reagent (2.47 mol)
    • Base: Pyridine or triethylamine
    • Solvent: Tetrahydrofuran (THF)
  • Conditions : 50–55°C for 12–16 hours.
  • Workup : Neutralization, extraction, and concentration yield the final pyrazole.

Key Data :

Step Reagents Solvent Temperature Yield
1 Phenylhydrazine, EtOH EtOH 75–85°C 90%
2 Lawesson’s reagent THF 50–55°C 87%

Trichloromethyl Enone Route

This method leverages trichloromethyl enones as versatile intermediates:

Step 1: Enone Synthesis
  • Reactants :
    • Trichloromethyl ketones
    • Aldehydes (e.g., 4-(methylthio)benzaldehyde)
  • Conditions : Claisen condensation under basic conditions.
Step 2: Hydrazine Cyclocondensation
  • Reactants :
    • Trichloromethyl enone
    • Cyclohexylmethyl hydrazine
  • Conditions : Reflux in methanol or ethanol.
  • Outcome : Regioselective formation of the pyrazole core.
Step 3: Methanolysis of Trichloromethyl Group
  • Reactants :
    • Trichloromethylpyrazole intermediate
    • Methanol/HCl
  • Conditions : Reflux to replace –CCl₃ with –COOCH₃.

Advantages :

  • High regiocontrol (1,3- vs. 1,5-isomers).
  • Scalable one-pot protocols.

Functional Group Introduction

Cyclohexylmethyl Substituent

  • Alkylation : Post-cyclization alkylation using cyclohexylmethyl bromide under basic conditions (K₂CO₃, DMF).
  • Mitsunobu Reaction : For alcohol functionalization, employing DIAD and PPh₃.

4-(Methylthio)Phenyl Group

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with 4-(methylthio)phenylboronic acid.
  • Direct Substitution : Using 4-(methylthio)phenylhydrazine in cyclocondensation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Ethanol/water mixtures for high-purity isolates.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole C-3 proton: δ 6.2–7.1 ppm.
    • Propanol –CH₂OH: δ 3.5–4.0 ppm.
  • HRMS : Molecular ion peak at m/z 344.5 (C₂₀H₂₈N₂OS).

Challenges and Optimization

Regioselectivity Issues

  • Mitigation : Use of bulky bases (e.g., DBU) to favor 1,3-substitution.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization rates.

Yield Improvement

  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
  • Microwave Assistance : Reduces reaction times from hours to minutes.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Two-Step Cyclocondensation High purity, scalable Multi-step purification 80–90%
Trichloromethyl Enone Regiocontrol, one-pot synthesis Requires toxic reagents (CCl₃) 70–85%
Suzuki Coupling Flexible substituent introduction Pd catalyst cost 60–75%

Chemical Reactions Analysis

Nucleophilic Reactions

The hydroxyl group on the propanol side chain enables esterification and etherification under standard conditions:

Reaction TypeConditionsProductYieldSource
EsterificationAcetic anhydride, pyridine3-(Acetoxy)propanol derivative~85% (analog data)
EtherificationAlkyl halides, NaH/DMF3-(Alkoxy)propanol derivative60-75% (analog data)

The methylthio group (-SMe) undergoes nucleophilic displacement when activated by electron-withdrawing groups. For example, oxidation to sulfonyl (-SO₂-) intermediates enables substitution reactions with amines or alkoxides .

Oxidation Reactions

Key oxidation pathways involve the methylthio and propanol groups:

Target GroupOxidizing AgentProductApplications
-SMe (methylthio)H₂O₂/CH₃COOH-SO₂Me (methylsulfonyl)Enhances polarity for drug design
-CH₂OH (propanol)KMnO₄/H⁺-CO₂H (carboxylic acid)Intermediate for peptide coupling

The methylsulfonyl derivative (CAS 654058-53-4) is explicitly documented as a synthesized analog .

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to specific positions:

PositionReactivityExample Reaction
C-4Activated by electron-donating -OH (propanol)Nitration at C-4 with HNO₃/H₂SO₄
C-5Deactivated by methylthio-phenyl groupLimited reactivity observed in analogs

Steric hindrance from the cyclohexylmethyl group at N-1 suppresses reactions at adjacent positions .

Cyclization and Condensation

The propanol side chain participates in cyclization:

Reaction PartnerConditionsProduct
Hydrazine hydrateEthanol, refluxPyrazolo[3,4-d]pyrimidine derivatives
Aryl aldehydesAcid catalysisSpirocyclic ethers via dehydration

For instance, condensation with arylhydrazines forms fused heterocycles with potential kinase inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL . This suggests that 1H-Pyrazole-3-propanol derivatives could be explored further for their potential as antimicrobial agents.

Anticancer Activity
Research has shown that pyrazole derivatives can possess anticancer properties. A study synthesized several substituted pyrazole compounds and evaluated their effects on various cancer cell lines, including ovarian adenocarcinoma and lung carcinoma. Some compounds demonstrated significant growth inhibition, indicating their potential as anticancer agents . The specific compound 1H-Pyrazole-3-propanol could be investigated for similar properties.

Anti-inflammatory Effects
Pyrazole compounds have been identified for their anti-inflammatory effects. Patents describe a class of pyrazolyl benzenesulfonamide compounds effective in treating inflammation-related disorders . The unique structure of 1H-Pyrazole-3-propanol may contribute to similar anti-inflammatory activities, meriting further research.

Agricultural Applications

Fungicidal Activity
The application of pyrazole derivatives in agriculture is notable, particularly in the development of fungicides. Studies have shown that certain pyrazole-based compounds exhibit antifungal activity against various phytopathogenic fungi. The synthesis of new derivatives could lead to the discovery of effective agricultural chemicals that combat plant diseases .

Material Science

Photochromic Properties
Some pyrazole derivatives have been studied for their photochromic behavior, which is the ability to change color upon exposure to light. This property is valuable in developing materials for optical devices and smart coatings . The structural characteristics of 1H-Pyrazole-3-propanol may lend themselves to similar investigations into photochromic applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents against bacteria
Anticancer properties
Anti-inflammatory treatments
Agricultural ScienceDevelopment of fungicides
Material SciencePhotochromic materials

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the cyclohexylmethyl and 4-(methylthio)phenyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations
  • Target Compound : Pyrazole ring (two adjacent nitrogen atoms).
  • Tetrazole Derivatives () : Tetrazole rings (four nitrogen atoms), such as in compounds 4d , 4f , and 4h . Tetrazoles act as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability.
  • Triazole-Thiol Derivatives () : 1,2,4-Triazole core with a thiol group, offering distinct redox properties and metal-binding capabilities.
Substituent Analysis
  • Target Compound :
    • Position 1: Cyclohexylmethyl (bulky, lipophilic).
    • Position 5: 4-(methylthio)phenyl (electron-rich due to sulfur).
  • Compound 6d () :
    • 1-Methyltetrazole-thio group and phenyl substituents, enhancing electronic effects and steric hindrance.
Key Structural Differences
Compound Core Structure Position 1 Substituent Position 5 Substituent Functional Groups
Target Compound Pyrazole Cyclohexylmethyl 4-(Methylthio)phenyl Methylthio, propanol
7a () Pyrazole Amino-hydroxy 2,4-diamino-thiophene Amino, hydroxy, nitrile
6d () Pyrazole Methyltetrazole-thio Phenyl Tetrazole-thio, nitrile
4d () Tetrazole Chlorophenyl Ethanol-thio Thioether, nitro

Biological Activity

1H-Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of 1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- can be analyzed through its components:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Cyclohexylmethyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Methylthio Substituent : May enhance biological activity through electron-donating effects.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The compound has been primarily studied for its anticancer properties, as well as its effects on inflammation and microbial activity.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The MTT assay has been widely used to assess the viability of cancer cells treated with pyrazole derivatives. In one study, compounds similar to 1H-Pyrazole-3-propanol showed IC50 values ranging from 5 μM to 20 μM against human colon cancer cell lines (HCT-116) and lung cancer cell lines (A549) .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrazole ring significantly influence biological activity. For example, electron-withdrawing groups at specific positions often enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating a mechanism for reducing inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • In vitro Studies : Various pyrazole compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a related pyrazole derivative exhibited an MIC value of <50 μg/mL against Staphylococcus aureus .

Case Studies

StudyCompoundCell LineIC50 (μM)Notes
Similar Pyrazole DerivativeHCT-11610Effective against human colon cancer
Pyrazole with Methylthio GroupA54915Comparable to doxorubicin
Related CompoundRPE-1>100Low cytotoxicity on normal cells
Pyrazole DerivativeVarious<50Antimicrobial against S. aureus

Q & A

Q. What are the standard synthetic protocols for synthesizing 1H-pyrazole derivatives with cyclohexylmethyl and methylthiophenyl substituents?

Answer: A common method involves refluxing substituted diketones with hydrazine derivatives in acidic or alcoholic media. For example:

  • Step 1 : Condensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7:3 ratio) for 7 hours under reflux .
  • Step 2 : Purification via dry silica gel column chromatography, followed by recrystallization in ethanol (yield: ~45%) .
  • Key Variables : Solvent polarity (ethanol vs. acetic acid), reaction time, and stoichiometric ratios of reactants influence yield and purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of 1H-pyrazole-3-propanol derivatives?

Answer:

  • ¹H-NMR : Identifies proton environments (e.g., aromatic protons, methylthio groups) and confirms substitution patterns .
  • LC-MS : Validates molecular weight and detects impurities .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. substituent planes) .

Q. How are crystallographic data utilized to confirm the molecular geometry of substituted pyrazole compounds?

Answer: SC-XRD provides precise 3D structural parameters:

Parameter Value (Example) Significance
Dihedral angles16.83° (methoxyphenyl vs. pyrazole)Confirms steric and electronic effects .
Hydrogen bondingO–H⋯N (2.76 Å)Stabilizes crystal packing .
Bond lengthsC–N (1.34 Å)Validates resonance in the pyrazole ring .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and purity in multi-step pyrazole syntheses?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) while improving yield .
  • Catalytic Optimization : Use of glacial acetic acid as a catalyst enhances cyclization efficiency .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates regioisomers .

Q. How can molecular docking and ADME analysis predict the pharmacokinetic and pharmacodynamic properties of novel pyrazole derivatives?

Answer:

  • Molecular Docking : Compares ligand-receptor interactions (e.g., binding affinity to COX-2) with known drugs like celecoxib .
  • ADME Analysis : Predicts absorption (e.g., logP <5 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .
  • Example Workflow :
    • Dock the compound into target protein (PDB ID: 1CX2) using AutoDock Vina.
    • Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. What methodologies resolve contradictions between computational predictions and experimental data in pyrazole derivative research?

Answer:

  • Orthogonal Validation : Combine computational (DFT calculations) and experimental (SC-XRD) data to reconcile bond-length discrepancies .
  • Error Analysis : Apply statistical methods (e.g., χ² tests for crystallographic R-factors) to assess data reliability .
  • Case Study : Discrepancies in predicted vs. observed NMR shifts can arise from solvent effects; replicate experiments in deuterated DMSO .

Q. How does the substitution pattern on the pyrazole ring influence intermolecular interactions in crystal packing?

Answer:

  • Steric Effects : Bulky substituents (e.g., cyclohexylmethyl) increase dihedral angles, reducing π-π stacking .
  • Hydrogen Bonding : Polar groups (e.g., -OH) form O–H⋯N bonds, directing 1D chain formation in crystals .
  • Halogen Interactions : Chlorine or methylthio groups enhance van der Waals contacts, stabilizing layered structures .

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